Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
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Overview
Description
DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate and phosphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like hydroxide ions for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used as a dye in textiles, paper, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonate and phosphonate groups enhance its solubility and binding affinity. These properties make it effective in various applications, from dyeing to analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
- DISODIUM 4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE
- DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(4-SULFONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE
Uniqueness
Compared to similar compounds, DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE is unique due to its specific combination of functional groups, which confer enhanced stability, solubility, and binding properties. These characteristics make it particularly valuable in applications requiring high-performance dyes and indicators .
Properties
CAS No. |
83968-60-9 |
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Molecular Formula |
C18H14N3Na2O8PS |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
disodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N3O8PS.2Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
MVYLRSKJYDGUAY-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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